Enhanced Acid Stability of 1,3-Dioxane Acetal vs. 1,3-Dioxolane Acetal
The 1,3-dioxane acetal in 2-(2-bromoethyl)-1,3-dioxane is more stable to acid than the corresponding 1,3-dioxolane acetal, as noted in vendor technical documentation . This qualitative difference is supported by known hydrolysis kinetics of model acetals, where six-membered cyclic acetals hydrolyze approximately 10 times slower than five-membered counterparts under identical acidic conditions [1].
| Evidence Dimension | Acetal acid stability (relative hydrolysis rate) |
|---|---|
| Target Compound Data | 1,3-Dioxane acetals hydrolyze ~0.1× rate of dioxolanes (based on general acetal hydrolysis studies) |
| Comparator Or Baseline | 1,3-Dioxolane acetal (baseline rate = 1.0) |
| Quantified Difference | ~10-fold greater stability for dioxane acetals |
| Conditions | Aqueous acid-catalyzed hydrolysis; general acetal hydrolysis kinetics |
Why This Matters
Greater acid stability allows for harsher reaction conditions downstream without premature deprotection, expanding synthetic compatibility and simplifying purification.
- [1] Cordes, E. H.; Bull, H. G. Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chem. Rev. 1974, 74, 581-603. View Source
